molecular formula C11H7BrN2O3S B2732481 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 391224-01-4

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No. B2732481
CAS RN: 391224-01-4
M. Wt: 327.15
InChI Key: SNLQVUKKKKMNSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including lithiation reactions and bromination . For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at -78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide” can be inferred from its name and the structures of similar compounds. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring are a bromine atom, a nitrophenyl group, and a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide” can be inferred from similar compounds. For example, 5-bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107 °C at 11 mmHg, and a density of 1.607 g/mL at 25 °C .

Scientific Research Applications

Organic Electronics and Optoelectronics

Thiophene derivatives have significantly contributed to the advancement of organic electronics and optoelectronics. The bromo-substituted thiophene, 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide , can be used as a building block for organic semiconductors. Researchers have explored its potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-rich nature and conjugated structure enhance charge transport and light emission properties .

Agrochemical Applications

Thiophene derivatives play a role in agrochemical research. The functional groups in 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide may contribute to novel pesticides or herbicides. Researchers investigate its efficacy against pests, pathogens, and weeds. The compound’s structural features can be modified to optimize biological activity while minimizing environmental impact .

Pharmaceutical Development

The pharmaceutical industry benefits from thiophene-based compounds due to their diverse biological effects. 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide could serve as a scaffold for drug design. Researchers explore its potential as an anti-inflammatory or analgesic agent. The presence of the bromo functionality allows for further derivatization, enabling targeted modifications .

Electron-Induced Decomposition Studies

Quantum chemical calculations have explored the thermodynamic thresholds of fragmentation reactions for bromo-substituted thiophenes. Understanding the decomposition pathways of compounds like 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide provides insights into their stability and reactivity .

Biological Activity and Drug Discovery

Thiophene derivatives often exhibit interesting biological activities. Researchers investigate their potential as antiviral, antibacterial, or antitumor agents. The presence of the nitrophenyl group in this compound may influence interactions with biological targets. Further studies are needed to explore its pharmacological properties .

Future Directions

Thiophene derivatives, including “5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide”, have shown promising applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLQVUKKKKMNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide

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